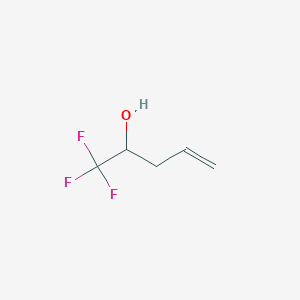

1,1,1-Trifluoropent-4-en-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFLVOBZYLXRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447948 | |

| Record name | 1,1,1-trifluoro-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77342-37-1 | |

| Record name | 1,1,1-trifluoro-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoropent-1-en-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and experimental considerations for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This fluorinated alcohol is a versatile building block in organic synthesis, particularly in the preparation of specialized derivatives and in enantioselective reactions. This document consolidates available data on its synthesis, purification, and characterization, including spectroscopic analysis. Experimental protocols are detailed to facilitate its use in a research and development setting.

Chemical Structure and Properties

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as 2-allyl-1,1,1,3,3,3-hexafluoropropan-2-ol, is a tertiary alcohol characterized by the presence of two trifluoromethyl groups attached to the carbinol carbon and an allyl group. Its unique structure imparts valuable properties for chemical synthesis.

Structure:

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 646-97-9 | [1] |

| Molecular Formula | C₆H₆F₆O | [1] |

| Molecular Weight | 208.10 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 97 °C | [1] |

| Density | 1.36 g/mL | [2] |

| Refractive Index | 1.3320 - 1.3360 | [1] |

| pKa (Predicted) | 9.62 ± 0.29 | [2] |

Synthesis and Purification

Synthetic Approach

The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol typically involves the nucleophilic addition of an allyl organometallic reagent to hexafluoroacetone. A common method utilizes the Grignard reagent, allylmagnesium bromide.

Experimental Protocol: Synthesis

Materials:

-

Hexafluoroacetone

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Addition of Hexafluoroacetone: The flask containing the Grignard reagent is cooled in an ice-salt bath. Hexafluoroacetone gas is then bubbled through the solution or a pre-condensed solution of hexafluoroacetone in an appropriate solvent is added dropwise. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 0 °C.

-

Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a colorless liquid.

Experimental Protocol: Purification

For applications requiring high purity, fractional distillation is the primary method of purification. Due to the volatility of the compound, care should be taken to use an efficient distillation column and to control the distillation pressure and temperature. For trace impurities, preparative gas chromatography can be employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 5.8 - 6.0 | ddt | J ≈ 17, 10, 7 Hz | -CH= |

| 5.2 - 5.4 | m | =CH₂ | ||

| 3.5 - 4.0 | br s | -OH | ||

| 2.6 - 2.8 | d | J ≈ 7 Hz | -CH₂- | |

| ¹³C NMR | ~130 | -CH= | ||

| ~125 (q) | ¹J(C,F) ≈ 285 Hz | -CF₃ | ||

| ~120 | =CH₂ | |||

| ~75 (septet) | ²J(C,F) ≈ 30 Hz | C-OH | ||

| ~45 | -CH₂- | |||

| ¹⁹F NMR | -75 to -80 | s | -CF₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

References

In-Depth Technical Guide: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a versatile fluorinated alcohol with significant potential in synthetic chemistry.

Chemical and Physical Properties

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as 2-allyl-hexafluoroisopropanol, is a colorless liquid. The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, imparting high thermal stability and unique reactivity.

| Property | Value | Reference |

| CAS Number | 646-97-9 | |

| Molecular Formula | C₆H₆F₆O | [1] |

| Molecular Weight | 208.10 g/mol | [1][2] |

| IUPAC Name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | [2] |

| Synonyms | 2-Allylhexafluoroisopropanol, 1,1-Bis(trifluoromethyl)-3-buten-1-ol, 4,4-Bis(perfluoromethyl)-4-hydroxy-1-butene | [2] |

| Boiling Point | 97 °C | [3] |

| Density | 1.36 g/mL | [3] |

| Flash Point | 45 °C | [3] |

| Refractive Index | 1.3320 to 1.3360 | [3] |

| pKa (Predicted) | 9.62 ± 0.29 | [3] |

Spectroscopic Data

Mass Spectrometry: The electron ionization mass spectrum of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is available in the NIST WebBook.[1][4] The fragmentation pattern is influenced by the presence of the trifluoromethyl groups and the allyl moiety.

Synthesis

The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is typically achieved through the reaction of hexafluoroacetone with an allyl organometallic reagent, such as allylmagnesium bromide.

Conceptual Synthesis Workflow:

Chemical Reactivity and Applications

This fluorinated alcohol is a valuable building block in organic synthesis, primarily due to the unique electronic properties conferred by the two trifluoromethyl groups and the reactivity of the hydroxyl and allyl functionalities.

Synthesis of Derivatives

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol serves as a precursor for various derivatives. For instance, it reacts with anilines to form Schiff's bases and heteroolefins, which have been characterized by NMR spectroscopy.[5]

Enantioselective Synthesis

The compound is instrumental in enantioselective synthesis. It has been utilized in the highly enantioselective synthesis of trifluoroalkan-2-ols through ruthenium-catalyzed hydrogenation.[5] This highlights its utility in producing enantiomerically pure compounds, which are of significant interest in the pharmaceutical industry.

Experimental Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation:

Lipase-Mediated Kinetic Resolution

The esters derived from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can undergo lipase-mediated kinetic resolution to achieve high enantiomeric purity.[5] This biocatalytic approach is a powerful tool for the separation of enantiomers and the synthesis of chiral building blocks.

Ene Reactions

The compound participates in ene reactions, for example, to form N-alkenyl-N-trifluoromethylhydroxylamines, demonstrating its reactivity and potential for constructing complex nitrogen-containing molecules.

Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol

A notable application is its use as a starting material for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. This transformation involves a hydroboration-oxidation sequence.

Experimental Protocol for the Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol:

-

Step 1: Hydroboration

-

Reagents: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, borane-tetrahydrofuran complex (BH₃-THF) or dimethylsulfide borane complex.[6]

-

Solvent: Tetrahydrofuran (THF).[6]

-

Procedure: The borane reagent is added to a solution of the starting alcohol in THF at a controlled temperature (e.g., 20°C). The reaction is stirred for a specified time (e.g., 0.5 hours).[6]

-

-

Step 2: Oxidation

-

Reagents: Sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).[6]

-

Procedure: Following the hydroboration, the reaction mixture is cooled (e.g., to 0-5°C), and aqueous sodium hydroxide is added, followed by the careful addition of hydrogen peroxide. The reaction is then allowed to warm to room temperature and stirred for a period (e.g., 1.3-1.5 hours).[6]

-

Reaction Scheme for Diol Synthesis:

Safety and Handling

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a flammable liquid and vapor. It is also classified as causing severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapor |

| H314 | Causes severe skin burns and eye damage |

Conclusion

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a highly functionalized and reactive building block with significant potential for the synthesis of complex fluorinated molecules. Its utility in enantioselective synthesis and as a precursor to other valuable compounds makes it an important tool for researchers in medicinal chemistry and materials science. Further exploration of its reactivity is likely to uncover new synthetic applications.

References

- 1. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- [webbook.nist.gov]

- 2. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PENT-4-EN-2-OL CAS#: 646-97-9 [m.chemicalbook.com]

- 4. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- [webbook.nist.gov]

- 5. 646-97-9 | 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [fluoromart.com]

- 6. Cost-effective and customizable 1,1,1-Trifluoro-2-Trifluoromethylpentane-2,4-Diol 34844-48-9 factory [jinghuifluo.com]

A Technical Guide to the Thermochemical Data of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of the fluorinated alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9). Due to a notable scarcity of direct experimental thermochemical data for this specific compound in publicly available literature, this document compiles the existing physical and reaction data. Furthermore, it provides a comprehensive overview of established experimental and computational methodologies that are pivotal for determining the essential thermochemical parameters of fluorinated organic compounds, such as the enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a foundational resource for researchers seeking to understand, estimate, or experimentally determine the thermochemical characteristics of this and structurally related molecules.

Introduction

Physicochemical and Reaction Thermochemistry Data

While direct measurements of the standard enthalpy of formation, entropy, and heat capacity are not found in the reviewed literature, some physical properties and a key reaction thermochemical value have been reported. These are summarized in the tables below.

Table 1: General and Physicochemical Properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

| Property | Value | Source |

| Molecular Formula | C6H6F6O | [1][2][3] |

| Molecular Weight | 208.1017 g/mol | [1] |

| CAS Registry Number | 646-97-9 | [1] |

| Boiling Point | 97 °C | [4] |

| Density | 1.36 g/mL | [4] |

| Refractive Index | 1.3320 to 1.3360 | [4] |

| Flash Point | 45 °C | [4] |

| pKa (Predicted) | 9.62 ± 0.29 | [4] |

Table 2: Reaction Thermochemistry Data for the Formation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

The NIST Chemistry WebBook provides the standard enthalpy of reaction (ΔrH°) for the formation of the title compound from propene and hexafluoroacetone.[1]

| Reaction | Quantity | Value | Units | Method |

| Propene + Hexafluoroacetone → 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | ΔrH° | -78.2 ± 4.2 | kJ/mol | Eqk |

Method "Eqk" refers to the determination from equilibrium measurements.[1]

Methodologies for Determining Thermochemical Data

Given the absence of specific experimental data for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, this section details the primary experimental and computational protocols employed for determining the thermochemical properties of fluorinated organic compounds.

Experimental Protocols

Combustion calorimetry is a fundamental experimental technique for determining the enthalpy of formation of organic compounds. For fluorinated compounds, this method requires special considerations due to the nature of the combustion products.

-

Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

-

Detailed Methodology for Fluorinated Compounds:

-

Sample Preparation: The liquid sample is typically encapsulated in a combustible container with a known heat of combustion.

-

Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. For fluorinated compounds, a small, precise amount of water is often added to the bomb to ensure the complete conversion of fluorine to aqueous hydrofluoric acid (HF).

-

Combustion: The sample is ignited electrically. The combustion of a C, H, F, O-containing compound ideally yields CO2(g), H2O(l), and HF(aq).

-

Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after the combustion to determine the temperature rise (ΔT).

-

Calibration: The energy equivalent of the calorimeter system (bomb, water, etc.) is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Data Analysis: The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of the container, the fuse wire, and any side reactions (e.g., formation of CF4). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF(aq)).

-

Computational Protocols

Computational chemistry offers powerful tools for predicting the thermochemical properties of molecules where experimental data is lacking.

High-level quantum chemical calculations can provide accurate estimates of thermochemical data.

-

Principle: These methods solve the electronic Schrödinger equation to determine the electronic energy of a molecule. From this, and by calculating vibrational frequencies, thermochemical properties can be derived using statistical mechanics.

-

Detailed Methodology:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common and effective method for fluorinated alcohols is the M06-2X functional with a basis set such as 6-31+G(d,p).[1][5]

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

Enthalpy of Formation Calculation using Isodesmic Reactions: A direct calculation of the enthalpy of formation can be challenging. A more accurate approach involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.

-

A suitable isodesmic reaction is constructed where the target molecule is a product, and the other reactants and products are reference species with well-established experimental enthalpies of formation.

-

The enthalpy of reaction (ΔrH°) is calculated from the computed total energies of all species in the reaction.

-

The enthalpy of formation of the target molecule is then derived using Hess's law: ΔfH°(target) = ΣΔfH°(products) - ΣΔfH°(reactants) + ΔrH°

-

-

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the experimental and computational determination of thermochemical data.

Caption: Experimental workflow for determining the enthalpy of formation via combustion calorimetry.

Caption: Computational workflow for determining thermochemical properties.

Conclusion

While specific experimental thermochemical data for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol remains elusive in the current body of scientific literature, established and reliable methodologies exist for its determination. This guide provides the known physical and reaction data and outlines the detailed experimental and computational protocols necessary for acquiring comprehensive thermochemical information. For researchers in drug development and materials science, the application of these methods will be essential for accurately modeling the behavior and stability of this and similar fluorinated compounds. It is recommended that computational methods, particularly those employing isodesmic reactions, be initially utilized to estimate the thermochemical properties, which can then guide and be validated by targeted experimental studies such as combustion calorimetry.

References

- 1. rroij.com [rroij.com]

- 2. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- [webbook.nist.gov]

- 3. Experimental methods in organic fluorine chemistry : Kitazume, Tomoya, 1947- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

An In-depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS RN: 646-97-9). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. The information herein is compiled from publicly available safety data sheets and general chemical safety resources.

Hazard Identification and Classification

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is classified as a hazardous chemical. The primary hazards associated with this compound are its flammability and potential for causing skin and eye irritation. Inhalation of vapors or mists may also be harmful.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Not specified | May cause skin irritation[1] |

| Serious eye damage/eye irritation | Not specified | Irritating to eyes[1] |

| Acute toxicity, Inhalation | Not specified | Harmful by inhalation[1] |

| Acute toxicity, Oral | Not specified | May be harmful if swallowed[1] |

| Acute toxicity, Dermal | Not specified | Harmful in contact with skin[1] |

Signal Word: Warning[1]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1]

-

Skin Contact: Harmful if absorbed through the skin and may cause irritation. Prolonged contact can lead to dermatitis.[1]

-

Eye Contact: Causes eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

It is important to note that the toxicological properties of this compound have not been fully investigated.[1]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H6F6O[2][3] |

| Molecular Weight | 208.1 g/mol [2][3] |

| Appearance | Colorless to Light yellow clear liquid |

| Purity | >98.0%(GC) |

Safe Handling and Storage

Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, Brown, conforming to EN14387).[1] |

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe mists or vapors.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Use only non-sparking tools and take precautionary measures against static discharge.[1]

-

Ground and bond containers and receiving equipment.

-

Do not ingest. If swallowed, seek immediate medical assistance.[1]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[1]

-

Incompatible materials include strong oxidizing agents and strong bases.[1]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Clean mouth with water. Get medical attention.[1] Do NOT induce vomiting.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][4] Containers may explode when heated.[1][4]

Accidental Release Measures:

-

Remove all sources of ignition.[1]

-

Use spark-proof tools and explosion-proof equipment.[1]

-

Ensure adequate ventilation.

-

Prevent further leakage or spillage if safe to do so.

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[1]

-

Do not let the chemical enter the environment.[1]

Experimental Protocol: General Safe Handling in a Laboratory Setting

The following is a generalized protocol for handling flammable and hazardous liquids like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This should be adapted to specific experimental needs and institutional safety guidelines.

1. Risk Assessment and Preparation: 1.1. Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards. 1.2. Consult the Safety Data Sheet (SDS) for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. 1.3. Ensure all necessary PPE is available and in good condition. 1.4. Verify that the chemical fume hood, safety shower, and eyewash station are functioning correctly. 1.5. Prepare all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical: 2.1. Don the appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves. 2.2. Perform all manipulations of the chemical inside a certified chemical fume hood. 2.3. Ground all metal equipment to prevent static discharge. 2.4. Use only non-sparking tools. 2.5. When transferring the liquid, do so slowly to minimize splashing and vapor generation. 2.6. Keep the container tightly sealed when not in use.

3. Post-Experiment Procedures: 3.1. Tightly seal the container of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and return it to the designated flammables storage cabinet. 3.2. Decontaminate all glassware and equipment that came into contact with the chemical. 3.3. Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations. 3.4. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of a hazardous chemical from procurement to disposal.

Caption: Workflow for Safe Handling of Hazardous Chemicals.

This guide is intended to provide a framework for the safe handling of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before use.

References

"1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol" solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of the fluorinated alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. Given the limited specific data for this compound, this guide incorporates information from structurally similar molecules, namely hexafluoroisopropanol (HFIP) and other tertiary allylic alcohols, to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a colorless liquid.[1] It is a fluorinated tertiary allylic alcohol with the chemical formula C₆H₆F₆O and a molecular weight of 208.10 g/mol .[2][3][4] The presence of two trifluoromethyl groups significantly influences its chemical and physical behavior.

Table 1: Physical Properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₆O | [2][3][4] |

| Molecular Weight | 208.103 g/mol | [5] |

| Appearance | Colorless Liquid | [1][2][5] |

| Boiling Point | 97 °C - 119.311 °C at 760 mmHg | [5][6] |

| Density | 1.36 g/cm³ | [5][6] |

| Flash Point | 25.959 °C - 45 °C | [5][6] |

| pKa (Predicted) | 9.62 ± 0.29 | [5][6] |

| Refractive Index | 1.3320 to 1.3360 / 1.646 | [5][6] |

Solubility Profile

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is described as being soluble in both water and organic solvents.[1] This dual solubility is a characteristic feature of many fluorinated alcohols. For a quantitative perspective, the solubility of its structural analog, hexafluoroisopropanol (HFIP), provides a useful reference. HFIP is miscible with water and a wide range of organic solvents.[5][7]

Table 2: Solubility of Hexafluoroisopropanol (HFIP) - A Structural Analog

| Solvent | Solubility | Reference |

| Water | 1000 g/L (25 °C) | [8] |

| N,N-Dimethylformamide | Very Soluble | [9] |

| Methanol | Soluble | [9] |

| Glacial Acetic Acid | Sparingly Soluble | [9] |

| Chloroform | Very Slightly Soluble | [9] |

It is anticipated that 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol will exhibit a similar broad solubility profile.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

-

Preparation: An excess amount of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the solute is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Caption: General workflow for determining the solubility of a compound.

Stability Profile

The stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is influenced by its chemical structure, specifically the presence of the tertiary allylic alcohol moiety and the electron-withdrawing trifluoromethyl groups.

General Stability

The analogous compound, HFIP, is considered stable under normal storage conditions.[8][10][11] However, it is incompatible with strong acids, strong bases, and alkali metals.[8][10][11][12][13] It is reasonable to expect a similar reactivity profile for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.

Potential Degradation Pathways

As a tertiary allylic alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is susceptible to specific degradation pathways, including acid-catalyzed rearrangements and oxidation.

-

Acid-Catalyzed Rearrangement: In the presence of acid, tertiary allylic alcohols can undergo a[1][9]-rearrangement to form an isomeric secondary allylic alcohol. This occurs via the formation of a resonance-stabilized allylic carbocation.

-

Oxidation: The allylic alcohol functionality can be oxidized to form α,β-unsaturated ketones. This transformation can be mediated by various oxidizing agents.

Caption: Potential degradation pathways for a tertiary allylic alcohol.

Thermal Stability

Fluorinated alcohols can undergo thermal decomposition. Studies on fluorotelomer alcohols have shown that they can degrade at elevated temperatures, with the potential formation of various fluorinated byproducts.[14]

Photostability

The photostability of a compound containing an olefinic double bond should be evaluated. The ICH Harmonised Tripartite Guideline Q1B provides a framework for photostability testing of new drug substances and products.

Experimental Protocol for Stability Assessment

A general protocol to assess the stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol would involve subjecting the compound to various stress conditions and monitoring for degradation over time.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heated.

-

Oxidation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: The solid or liquid compound is exposed to elevated temperatures.

-

Photostability: The compound is exposed to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light).[15][16]

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Data Analysis: The rate of degradation is determined, and degradation products can be identified and characterized.

Caption: A typical workflow for assessing the stability of a chemical compound.

Conclusion

While specific quantitative data for the solubility and stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is not extensively available in the public domain, a strong understanding of its properties can be inferred from its structural characteristics and comparison with analogous compounds. It is expected to be a versatile solvent with broad solubility in both aqueous and organic media. Its stability is likely to be good under neutral conditions, but it may be susceptible to rearrangement in acidic environments and to oxidation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties, which is essential for its application in research and development.

References

- 1. Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic [2,3]‐Meisenheimer Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexafluoro-2-propanol [chemeurope.com]

- 6. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Hexafluoroisopropanol | CAS#:920-66-1 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. sdlookchem.com [sdlookchem.com]

- 11. 920-66-1 CAS MSDS (1,1,1,3,3,3-Hexafluoro-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

- 14. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. fda.gov [fda.gov]

The Versatile Fluorinated Building Block: A Technical Guide to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a key fluorinated building block in modern organic synthesis. The unique combination of a hexafluoroisopropanol (HFIP) moiety and a terminal alkene functionality makes this molecule a versatile precursor for a wide range of applications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its synthesis, physical and chemical properties, key reactions with experimental protocols, and specific applications, presenting a comprehensive resource for researchers in the field.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is a prevalent feature in many successful drug candidates and agrochemicals, enhancing metabolic stability, lipophilicity, and binding affinity.[1] 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as allyl hexafluoroisopropanol, has emerged as a valuable and versatile building block for introducing the sterically demanding and electronically unique bis(trifluoromethyl)carbinol group into a variety of molecular scaffolds. This guide will explore the synthesis, reactivity, and utility of this important fluorinated compound.

Physicochemical Properties

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a colorless liquid with a range of reported physical properties. A summary of this data is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 646-97-9 | [2] |

| Molecular Formula | C6H6F6O | [3] |

| Molecular Weight | 208.10 g/mol | [3] |

| Boiling Point | 97 °C | [4] |

| 119.311 °C at 760 mmHg | [5] | |

| Density | 1.36 g/mL | [4][5] |

| Refractive Index | 1.3320 to 1.3360 | [4] |

| 1.646 | [5] | |

| Flash Point | 25.959 °C | [5] |

| 45 °C | [4] | |

| pKa (Predicted) | 9.62 ± 0.29 | [4][5] |

Synthesis

The primary synthetic route to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol involves the reaction of hexafluoroacetone with an allyl organometallic reagent.

Diagram: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

Caption: General synthesis of the title compound.

Key Reactions and Experimental Protocols

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol serves as a versatile substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of fluorinated molecules.

Synthesis of Schiff's Bases and Heteroolefins

The reaction of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with anilines can lead to the formation of Schiff's bases and other heteroolefins, which are valuable intermediates in organic synthesis.[2]

Experimental Protocol (Representative):

A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 eq) and a substituted aniline (1.0 eq) in a suitable solvent such as toluene is heated under reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Enantioselective Synthesis via Ruthenium-Catalyzed Hydrogenation

The alkene moiety can be hydrogenated to afford saturated derivatives. Enantioselective hydrogenation using chiral ruthenium catalysts provides access to enantioenriched trifluoroalkan-2-ols, which are important chiral building blocks.[2]

Experimental Protocol (Based on Kuroki et al., 2000): [6]

To a solution of the enol acetate of a 1,1,1-trifluoroalkan-2-one (1.0 eq) in a degassed solvent (e.g., ethanol), a chiral ruthenium catalyst such as [RuCl((R)-binap)(p-cymene)]Cl (0.01-1.0 mol%) is added under an inert atmosphere. The mixture is then subjected to hydrogen gas (1-10 atm) at a specified temperature (e.g., room temperature to 80 °C) until the starting material is consumed. The resulting 1,1,1-trifluoroalkan-2-ol acetate is then isolated and purified. The acetate can be subsequently hydrolyzed to the desired alcohol.

Diagram: Enantioselective Hydrogenation Workflow

Caption: Workflow for enantioselective synthesis.

Lipase-Mediated Kinetic Resolution

The hydroxyl group of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can be acylated, and the resulting racemic ester can be subjected to lipase-catalyzed kinetic resolution to separate the enantiomers. This provides access to enantiomerically pure forms of the alcohol and its derivatives.[2]

Experimental Protocol (Representative):

A racemic ester of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is dissolved in an appropriate organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (Novozym 435), is added, along with an alcohol (e.g., n-butanol) as an acyl acceptor for transesterification, or water for hydrolysis. The reaction is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion, and the unreacted ester and the alcohol product are separated by chromatography.

Ene Reactions

The terminal alkene of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can participate in ene reactions, providing a method for carbon-carbon bond formation and the synthesis of more complex fluorinated molecules. For example, it can react with enophiles like trifluoronitrosomethane to form N-alkenyl-N-trifluoromethylhydroxylamines.[2]

Experimental Protocol (Representative):

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C). The enophile is added, and the reaction is allowed to proceed until completion. The product is then isolated and purified using standard techniques.

Base-Catalyzed Isomerization

In the presence of a base, such as triethylamine, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can undergo isomerization.[2] This rearrangement can lead to the formation of a thermodynamically more stable isomer.

Experimental Protocol (Representative):

To a solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in an inert solvent, a catalytic amount of a base (e.g., triethylamine) is added. The mixture is stirred at room temperature or heated, and the progress of the isomerization is monitored by NMR spectroscopy or GC-MS.

Applications

The unique structural features of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol make it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

The hexafluoroisopropanol (HFIP) moiety is known to impart unique properties to bioactive molecules, including increased metabolic stability and enhanced binding to biological targets through strong hydrogen bonding. This building block provides a convenient handle to introduce the HFIP group along with a reactive alkene for further functionalization. Derivatives of HFIP have shown promise as inhibitors for various enzymes and as components of potential antiviral agents.[1][7] For example, some fluorinated nucleosides exhibit antiviral properties against various viruses.[8]

Diagram: Role in Drug Discovery

Caption: A simplified drug discovery workflow.

Materials Science

The presence of the allyl group allows for the polymerization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol or its copolymerization with other monomers.[9] This leads to the formation of fluorinated polymers with potentially interesting properties, such as low surface energy, high thermal stability, and chemical resistance.[10] Such polymers can find applications in coatings, membranes, and other advanced materials.

Experimental Protocol (Representative Polymerization): [6]

A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in a suitable solvent is degassed. A radical initiator, such as azobisisobutyronitrile (AIBN), is added, and the mixture is heated under an inert atmosphere to initiate polymerization. The resulting polymer is precipitated in a non-solvent, collected by filtration, and dried.

Spectroscopic Data

The structural characterization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its derivatives relies heavily on spectroscopic techniques, particularly NMR spectroscopy.

| Nucleus | Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | δ 5.0-6.0 (m, -CH=CH₂) | Multiplet for the vinyl protons. |

| δ 2.5-3.0 (m, -CH₂-) | Multiplet for the allylic protons. | |

| δ 2.0-2.5 (s, -OH) | Broad singlet for the hydroxyl proton. | |

| ¹⁹F NMR | δ -70 to -80 | Signals corresponding to the two CF₃ groups. |

Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

Conclusion

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a highly functionalized and versatile fluorinated building block. Its unique combination of a hexafluoroisopropanol group and a reactive alkene moiety provides chemists with a powerful tool for the synthesis of a wide array of novel molecules with tailored properties. The detailed protocols and data presented in this guide are intended to facilitate its use in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations in fluorine chemistry.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. 646-97-9 | 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [fluoromart.com]

- 3. 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Cost-effective and customizable 1,1,1-Trifluoro-2-(Trifluoromethyl)Pent-4-En-2-Ol 646-97-9 supplier [jinghuifluo.com]

- 6. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Fluorinated monomer for polymer synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Downstream Products of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key downstream products derived from the versatile fluorinated building block, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This document details synthetic transformations including hydroboration-oxidation, ozonolysis, epoxidation, and other reactions, presenting key quantitative data in structured tables and outlining detailed experimental protocols. The logical relationships of the synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical conversions.

Hydroboration-Oxidation: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol

The hydroboration-oxidation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol provides a direct route to the corresponding anti-Markovnikov alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. This two-step reaction first involves the addition of a borane reagent across the double bond, followed by oxidation to yield the diol.

Quantitative Data:

| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Purity (%) |

| 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | 34844-48-9 | C6H8F6O2 | 226.12 | 46-48 | 95 |

Experimental Protocol:

Materials:

-

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

-

Borane-tetrahydrofuran complex (BH3·THF) or Dimethylsulfide borane complex

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), aqueous solution

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, a solution of borane-THF complex (or dimethylsulfide borane complex) in THF is added dropwise, maintaining the temperature at 0-5 °C. The reaction is typically stirred for 0.5 to 2 hours at this temperature.

-

After the hydroboration step is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of water.

-

An aqueous solution of sodium hydroxide is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 20 °C.

-

The reaction mixture is stirred at room temperature for 1.5 to 2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol.

Ozonolysis: Cleavage of the Carbon-Carbon Double Bond

Ozonolysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol cleaves the terminal double bond to yield carbonyl compounds. The nature of the final product depends on the work-up conditions. Reductive work-up yields an aldehyde, while oxidative work-up produces a carboxylic acid.

Reductive Ozonolysis

Reductive work-up, typically employing dimethyl sulfide (DMS) or zinc dust, will yield 3-hydroxy-3-(trifluoromethyl)-4,4,4-trifluorobutanal.

Oxidative Ozonolysis

Oxidative work-up, using hydrogen peroxide, will result in the formation of 3-hydroxy-3-(trifluoromethyl)-4,4,4-trifluorobutanoic acid.

Experimental Protocol (General):

Materials:

-

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

-

Dichloromethane (CH2Cl2) or Methanol (MeOH), anhydrous

-

Ozone (O3)

-

For Reductive Work-up: Dimethyl sulfide (DMS) or Zinc dust and acetic acid

-

For Oxidative Work-up: Hydrogen peroxide (H2O2)

Procedure:

-

A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C using a dry ice/acetone bath.

-

A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

The excess ozone is removed by purging the solution with nitrogen or oxygen.

-

For Reductive Work-up: Dimethyl sulfide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for several hours.

-

For Oxidative Work-up: Hydrogen peroxide is added to the reaction mixture, and it is stirred, often with heating, to complete the oxidation.

-

The solvent is removed under reduced pressure, and the crude product is purified by appropriate methods such as distillation or chromatography.

Epoxidation: Synthesis of a Fluorinated Epoxide

The terminal alkene of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond.

Experimental Protocol (General):

Materials:

-

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is dissolved in dichloromethane.

-

m-CPBA (typically 1.1-1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

-

The mixture is then washed with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude epoxide is purified by column chromatography.

Unlocking the Synthetic Potential of the Allyl Group in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties conferred by the two trifluoromethyl groups in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as 2-allyl-hexafluoroisopropanol, render the reactivity of its allyl group a subject of significant interest in synthetic chemistry and drug development. The strong electron-withdrawing nature of the hexafluoroisopropyl moiety modulates the electron density of the carbon-carbon double bond, influencing its susceptibility to a range of chemical transformations. This in-depth technical guide explores the key reactions of the allyl group in this fluorinated alcohol, providing insights into its synthetic utility and potential applications.

Synthesis and Physicochemical Properties

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a fluorinated alcohol utilized in various chemical syntheses.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₆F₆O |

| Molecular Weight | 208.10 g/mol |

| Boiling Point | 97 °C |

| Density | 1.36 g/mL |

| Refractive Index | 1.3320 to 1.3360 |

| pKa | 9.62 (Predicted) |

Reactivity of the Allyl Group

The reactivity of the allyl group in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is characterized by a variety of transformations, including electrophilic additions, radical reactions, and oxidative cleavage.

Electrophilic Addition

The electron-withdrawing hexafluoroisopropyl group is expected to decrease the nucleophilicity of the allyl double bond, potentially requiring more reactive electrophiles or catalytic activation for addition reactions to proceed efficiently. While specific examples for this exact molecule are not abundant in the literature, analogous reactions with other alkenes in the presence of highly polar, non-nucleophilic fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) suggest a viable pathway. For instance, HFIP has been shown to promote the disulfidation and diselenation of unactivated alkenes, indicating its ability to stabilize cationic intermediates that could be involved in electrophilic additions.[1][2]

A plausible experimental protocol for an electrophilic addition, such as hydrobromination, is outlined below.

Experimental Protocol: Electrophilic Hydrobromination (Hypothetical)

-

Materials: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, hydrogen bromide (HBr) solution in acetic acid, anhydrous dichloromethane.

-

Procedure:

-

To a solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv) in anhydrous dichloromethane at 0 °C is added a solution of HBr in acetic acid (1.1 equiv) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Radical Addition

Radical additions to the allyl group offer a complementary approach to functionalization. The reaction is typically initiated by a radical initiator and can proceed with a variety of radical precursors. While specific studies on this molecule are limited, the general principles of radical addition to alkenes are well-established.

Experimental Protocol: Radical Addition of Thiophenol (Hypothetical)

-

Materials: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, thiophenol, azobisisobutyronitrile (AIBN), toluene.

-

Procedure:

-

A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv), thiophenNol (1.2 equiv), and AIBN (0.1 equiv) in toluene is prepared in a reaction vessel.

-

The mixture is degassed by bubbling with nitrogen for 15 minutes.

-

The reaction is heated to 80 °C and stirred for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the desired product.

-

Oxidative Cleavage

The double bond of the allyl group can be cleaved through oxidation to yield carbonyl compounds. This transformation is valuable for converting the allyl group into other functional groups. A common method for oxidative cleavage involves ozonolysis followed by a reductive or oxidative workup. Alternatively, a one-pot dihydroxylation and subsequent cleavage can be employed.

Experimental Protocol: One-Pot Oxidative Cleavage (General Procedure)

-

Materials: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, osmium tetroxide (OsO₄) solution, sodium periodate (NaIO₄), 2,6-lutidine, acetone/water solvent mixture.

-

Procedure:

-

To a solution of the allyl alcohol (1.0 equiv) and 2,6-lutidine (2.0 equiv) in an acetone/water mixture (10:1) is added a catalytic amount of OsO₄ solution.

-

Sodium periodate (4.0 equiv) is then added portion-wise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with sodium thiosulfate solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography.

-

Cycloaddition and Metathesis Reactions

While not extensively documented for this specific molecule, the allyl group is a potential substrate for cycloaddition and olefin metathesis reactions, which are powerful tools for constructing cyclic and complex molecular architectures.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient nature of the allyl group in this molecule suggests it could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The use of fluorinated solvents like HFIP has been shown to enhance the rate and selectivity of Diels-Alder reactions.[3]

-

[3+2] Cycloaddition: This reaction would allow for the formation of five-membered heterocyclic rings.

-

Olefin Metathesis: Ring-closing metathesis (RCM) of a diene derived from this alcohol or cross-metathesis with another olefin could provide access to a variety of functionalized products.

Applications in Drug Development and Materials Science

The incorporation of the hexafluoroisopropyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The versatile reactivity of the allyl group in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol allows for its use as a building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. Furthermore, polymers derived from this monomer could exhibit unique properties due to the high fluorine content, making them of interest in materials science.

Visualization of Reaction Pathways

To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.

Caption: Workflow for electrophilic addition.

Caption: Workflow for radical addition.

Caption: Workflow for oxidative cleavage.

Conclusion

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol presents a valuable platform for the synthesis of highly functionalized fluorinated molecules. The strategic manipulation of its allyl group through electrophilic addition, radical reactions, oxidative cleavage, and potentially cycloaddition and metathesis reactions opens avenues for the development of novel compounds with applications in medicinal chemistry and materials science. Further exploration of the specific reaction conditions and substrate scope for this unique molecule will undoubtedly continue to unveil its full synthetic potential.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis of Chiral Tertiary Fluoroalkylated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organofluorine compounds are of paramount importance in modern medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms or fluorinated groups, such as the trifluoromethyl (CF3) group, into organic molecules can significantly enhance their biological activity, metabolic stability, lipophilicity, and binding affinity. Specifically, chiral molecules containing trifluoromethylated stereocenters are key building blocks for numerous pharmaceuticals. The development of efficient and highly enantioselective methods to synthesize these compounds is a critical area of research.

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral tertiary alcohols bearing trifluoromethyl groups, exemplified by structures like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The primary focus is on the catalytic asymmetric addition of organoboron reagents to fluoroketones, a powerful strategy for constructing these valuable chiral synthons with high stereocontrol.

Key Enantioselective Applications: Catalytic Allylation of Trifluoromethyl Ketones

A highly effective method for the synthesis of chiral tertiary homoallylic alcohols containing two trifluoromethyl groups is the catalytic enantioselective addition of allylboron reagents to hexafluoroacetone or related trifluoromethyl ketones. This transformation provides access to versatile building blocks that can be further elaborated into more complex molecules. The reaction is often facilitated by chiral catalysts, which control the stereochemical outcome.

Factors Influencing Enantioselectivity

The enantioselectivity of these reactions is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. Non-bonding interactions, such as electrostatic interactions between the catalyst and the fluorine atoms of the substrate, can play a crucial role in achieving high levels of stereocontrol.

Data Presentation: Enantioselective Allylation of Fluoroketones

The following table summarizes representative results for the catalytic enantioselective addition of allylboron reagents to trifluoromethyl-substituted ketones, leading to products analogous to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.

| Entry | Ketone Substrate | Catalyst (mol%) | Allylating Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | 2,2,2-Trifluoroacetophenone | (R)-Me-Pennick-Ph (5) | Allylboronic acid pinacol ester | Toluene | 12 | 23 | 95 | 98 | [1][2] |

| 2 | Hexafluoroacetone | Valine-derived aminophenol/B(OPh)3 (2.5) | Z-Crotylboronic acid pinacol ester | Toluene | 24 | 23 | 92 | >99 | [3] |

| 3 | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | (R)-Me-Pennick-Ph (5) | Allylboronic acid pinacol ester | Toluene | 12 | 23 | 96 | 97 | [1][2] |

| 4 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanone | (R)-Me-Pennick-Ph (5) | Allylboronic acid pinacol ester | Toluene | 12 | 23 | 94 | 98 | [1][2] |

| 5 | Hexafluoroacetone | Valine-derived aminophenol/B(OPh)3 (2.5) | E-Crotylboronic acid pinacol ester | Toluene | 24 | 23 | 88 | 94 | [3] |

Experimental Protocols

Representative Protocol for the Catalytic Enantioselective Allylation of a Trifluoromethyl Ketone

This protocol is a representative example for the synthesis of a chiral tertiary homoallylic alcohol.

Materials:

-

Trifluoromethyl ketone (e.g., 2,2,2-Trifluoroacetophenone) (1.0 mmol)

-

Allylboronic acid pinacol ester (1.2 mmol)

-

Chiral catalyst (e.g., (R)-Me-Pennick-Ph) (0.05 mmol, 5 mol%)

-

Anhydrous toluene (5 mL)

-

Anhydrous magnesium sulfate (MgSO4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (0.05 mmol).

-

Add anhydrous toluene (2 mL) to dissolve the catalyst.

-

Add the trifluoromethyl ketone (1.0 mmol) to the flask.

-

Add the allylboronic acid pinacol ester (1.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired chiral tertiary homoallylic alcohol.

-

Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Visualizations

Experimental Workflow for Catalytic Enantioselective Allylation

Caption: A flowchart of the experimental procedure for catalytic enantioselective allylation.

Factors Influencing Enantioselectivity in Catalytic Allylation

Caption: Key factors that determine the enantiomeric excess in catalytic allylation reactions.

References

- 1. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarlyworks.adelphi.edu]

- 3. Practical, Broadly Applicable, α-Selective, Z-Selective, Diastereoselective and Enantioselective Addition of Allylboron Compounds to Mono-, Di-, Tri- and Polyfluoroalkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Ruthenium-Catalyzed Hydrogenation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, significantly influencing pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The selective hydrogenation of complex fluorinated molecules like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its derivatives presents a formidable challenge due to the unique electronic effects of the fluoroalkyl groups. Ruthenium-based catalysts have emerged as powerful tools for achieving high efficiency and stereoselectivity in the reduction of C=C double bonds in allylic alcohols.[1][2] This document provides detailed application notes and a generalized protocol for the ruthenium-catalyzed hydrogenation of these challenging substrates, which are valuable chiral building blocks in pharmaceutical synthesis.

Challenges and Opportunities in the Hydrogenation of Fluorinated Allylic Alcohols

The presence of two trifluoromethyl groups at the quaternary center of the target molecule introduces significant steric hindrance and electronic effects that can influence catalyst activity and selectivity. The development of robust and highly selective catalytic systems is therefore crucial. Ruthenium complexes, particularly those featuring chiral diphosphine ligands, have shown remarkable efficacy in the asymmetric hydrogenation of various functionalized olefins, including allylic alcohols.[3][4] The choice of ligand, solvent, and hydrogen source are critical parameters that must be optimized to achieve the desired conversion and stereoselectivity. For instance, the use of fluorinated solvents can have a positive effect on both reactivity and enantioselectivity.

Experimental Protocols

The following is a generalized protocol for the ruthenium-catalyzed hydrogenation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivatives. This protocol is based on established procedures for the hydrogenation of structurally similar fluorinated and non-fluorinated allylic alcohols and should be optimized for the specific substrate.

Materials and Reagents

-

Substrate: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivative

-

Ruthenium Catalyst: e.g., [RuCl(p-cymene)((R,R)-TsDPEN)], [Ru(OAc)2((R)-BINAP)], or other suitable chiral ruthenium complexes

-

Solvent: Degassed methanol, ethanol, isopropanol, or 2,2,2-trifluoroethanol (TFE)[5]

-

Hydrogen Source: High-purity hydrogen gas (H₂) or a hydrogen donor like formic acid/triethylamine (HCOOH/Et₃N) for transfer hydrogenation[6]

-

Inert Gas: Argon or Nitrogen

-

Anhydrous Solvents: For catalyst preparation and reaction setup

-

Standard Laboratory Glassware: Schlenk flasks, high-pressure autoclave (if using H₂ gas)

-

Purification Supplies: Silica gel for column chromatography, deuterated solvents for NMR analysis

Experimental Workflow Diagram

Caption: Workflow for Ru-catalyzed hydrogenation.

Detailed Step-by-Step Protocol

1. Catalyst Preparation/Activation (if required):

-

Some ruthenium catalysts may require in-situ activation. For example, a pre-catalyst might be activated by a base. Consult the relevant literature for the specific catalyst being used.

-

For transfer hydrogenation using a formic acid/triethylamine mixture, the active catalytic species is typically generated in situ.

2. Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivative (1.0 mmol) to a Schlenk flask or a high-pressure autoclave.

-

Add the degassed solvent (5-10 mL).

-

In a separate Schlenk flask, dissolve the ruthenium catalyst (0.005-0.02 mmol, 0.5-2 mol%) in a small amount of the same degassed solvent.

3. Hydrogenation Reaction:

-

For Hydrogen Gas:

-

Seal the autoclave and purge with hydrogen gas 3-5 times.

-

Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours).

-

-

For Transfer Hydrogenation:

-

To the substrate solution, add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine, 5-10 equivalents).

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 6-24 hours).

-

4. Reaction Monitoring:

-

The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by TLC, GC, or ¹H NMR.

5. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and (if applicable) carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

6. Product Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

-

Determine the enantiomeric excess (ee) of the chiral product using chiral HPLC or chiral GC.

Quantitative Data for Ruthenium-Catalyzed Hydrogenation of Allylic Alcohols

The following table summarizes representative data from the literature for the ruthenium-catalyzed hydrogenation of various allylic alcohols, which can serve as a reference for optimizing the reaction of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivatives.

| Substrate | Ruthenium Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Geraniol | [RuCl₂((S)-(-)-tol-BINAP)]₂·N(C₂H₅)₃ | i-PrOH | i-PrOH | RT | 24 | 95 | 90 (R) |

| (E)-4-Phenylbut-3-en-2-ol | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Cs₂CO₃ | i-PrOH | i-PrOH | 80 | 1.5 | 98 | N/A |

| 2-Phenylprop-2-en-1-ol | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Cs₂CO₃ | i-PrOH | i-PrOH | 80 | 3 | 95 | N/A |